molecular formula C8H18N2O2S B12359775 N-[1-(aminomethyl)cyclohexyl]methanesulfonamide

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide

Cat. No.: B12359775
M. Wt: 206.31 g/mol
InChI Key: VTVWAGJWFBILMK-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide is a chemical compound with the molecular formula C8H17NO2S. It is known for its unique structure, which includes a cyclohexyl ring, an aminomethyl group, and a methanesulfonamide group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(aminomethyl)cyclohexyl]methanesulfonamide typically involves the reaction of cyclohexylamine with formaldehyde and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Cyclohexylamine: reacts with to form an intermediate.

  • The intermediate is then treated with methanesulfonyl chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:

    Continuous flow reactors: to maintain consistent reaction conditions.

    Purification steps: such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Electrophiles: Such as alkyl halides for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Modified sulfonamide compounds.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclohexyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to enzymes: Inhibiting or modifying their activity.

    Interact with cellular receptors: Affecting signal transduction pathways.

    Modulate gene expression: Influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylmethyl)methanesulfonamide
  • N-(aminomethyl)benzenesulfonamide
  • N-(aminomethyl)cyclohexylcarbamate

Uniqueness

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclohexyl]methanesulfonamide

InChI

InChI=1S/C8H18N2O2S/c1-13(11,12)10-8(7-9)5-3-2-4-6-8/h10H,2-7,9H2,1H3

InChI Key

VTVWAGJWFBILMK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1(CCCCC1)CN

Origin of Product

United States

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